5-Ethylpyridin-2-ol

Vue d'ensemble

Description

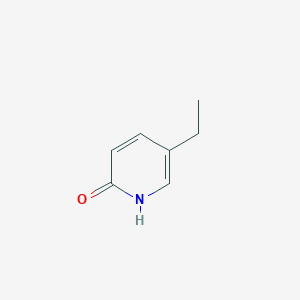

5-Ethylpyridin-2-ol is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridin-2-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with ethylating agents under controlled conditions. For instance, the ethylation of pyridin-2-ol using ethyl halides in the presence of a base can yield this compound. Another method involves the use of Grignard reagents, where the reaction of pyridin-2-ol with ethylmagnesium bromide can produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the ethylation of pyridin-2-ol. The choice of solvents, temperature, and pressure conditions are crucial factors in the industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group into a ketone, yielding 5-ethylpyridine-2-one (Figure 1). This reaction is critical for synthesizing intermediates in pharmaceutical chemistry .

Mechanistic Insight :

-

The oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent.

-

Stabilization of the transition state is facilitated by the aromatic pyridine ring .

Reduction Reactions

Reduction of the pyridine ring in 5-ethylpyridin-2-ol can occur under hydrogenation conditions. Using hydrogen gas (H₂) and palladium catalysts, the pyridine ring is reduced to a piperidine derivative, forming 5-ethylpiperidin-2-ol (Figure 2) .

Key Conditions :

-

Catalyst: Pd/C or Raney nickel.

-

Solvent: Ethanol or tetrahydrofuran (THF).

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions. For example, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the hydroxyl group into bromide or chloride, respectively:

Applications :

-

Halogenated derivatives serve as precursors for coupling reactions in drug synthesis, such as the production of pioglitazone intermediates .

Hydroxylation and Microbial Conversions

Whole-cell biocatalysis using Burkholderia sp. MAK1 selectively hydroxylates this compound at position 5, yielding 5-ethylpyridine-2,5-diol (Table 1). This enzymatic process is regioselective and avoids toxic byproducts .

Table 1: Microbial Hydroxylation of Pyridine Derivatives

| Substrate | Product | Conversion (%) |

|---|---|---|

| This compound | 5-Ethylpyridine-2,5-diol | 88 |

| Pyridin-2-amine | 6-Aminopyridin-3-ol | 99 |

Conditions :

-

pH 7.0, 30°C, 20-hour incubation.

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

-

vs. Pyridin-2-ol : Increased hydrophobicity from the ethyl group enhances solubility in organic solvents.

-

vs. 3-Ethylpyridin-2-ol : Positional isomerism alters electronic effects, affecting reaction rates and product distributions .

Key Data Tables

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 5-Ethylpyridine-2-one | 75–85 |

| Reduction | H₂, Pd/C | 5-Ethylpiperidin-2-ol | 90 |

| Substitution | PBr₃, THF | 5-Ethyl-2-bromopyridine | 82 |

| Microbial Hydroxylation | Burkholderia sp. MAK1 | 5-Ethylpyridine-2,5-diol | 88 |

Applications De Recherche Scientifique

Pyridine Derivatives: Overview and Applications

Pyridine and its derivatives are important intermediates with a wide array of applications in the chemical industry . They are found in man-made compounds, such as dyes, industrial solvents, herbicides, and pesticides, as well as in many natural metabolites . Pyridine derivatives, such as pyridin-2-ol, have considerable chemical and pharmacological importance, acting as scaffolds in drug design due to their peptidomimetic functionality .

Key applications of pyridine derivatives:

- Drug Design: Pyridin-2-one derivatives are found in therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, anti-allergic drugs, and analgesics . They are also promising compounds for preparing modified nucleotides and oligonucleotides .

- Antioxidants: 6-aminopyridin-3-ols are a novel class of phenolic antioxidants .

- Synthesis of Heterocycles: Pyridin-2-amines serve as a starting material for producing fused heterocycles, including imidazo-derivatives, which possess biological activities similar to antiviral and immunosuppressive agents .

- Biocatalysis: Burkholderia sp. MAK1 can be used for regioselective oxyfunctionalization of pyridine derivatives, which is a promising method for preparing various pyridin-5-ols and pyridin-N-oxides .

Synthesis and Biocatalysis

Burkholderia sp. MAK1 can convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives and methylpyridines, as well as methylated pyrazines, into appropriate N-oxides . The ability of Burkholderia sp. MAK1 to transform various pyridin-2-ols has encouraged the study of pyridin-2-amines as potential substrates . For instance, when cells were incubated with pyridin-2-amine, it was completely consumed, leading to the hydroxylation of the substrate at position 5 .

Related Compounds: 5-Ethyl-2-pyridineethanol

While specific applications for 5-Ethylpyridin-2-ol are scarce in the search results, there is information on a related compound, 5-Ethyl-2-pyridineethanol. A novel series of chalcones, pyrimidines, and imidazolinone derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy] have been synthesized and studied for antibacterial and antifungal properties .

Potential Research Directions

Given the context of related pyridine compounds, potential research directions for this compound could include:

- Antimicrobial Properties: Investigating its potential as an antibacterial or antifungal agent, similar to the studies conducted on compounds derived from 5-Ethyl-2-pyridineethanol .

- Antioxidant Activity: Exploring its properties as a phenolic antioxidant, similar to 6-aminopyridin-3-ols .

- Drug Design: Utilizing it as a scaffold in drug design, given the importance of pyridin-2-ol derivatives in therapeutic agents .

- Biocatalysis: Studying its potential as a substrate for biocatalytic transformations using organisms like Burkholderia sp. MAK1 .

Case Studies and Data

The search results do not provide specific case studies or comprehensive data tables for this compound.

Final Remarks

Mécanisme D'action

The mechanism of action of 5-Ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethyl group at the 5-position can affect the compound’s lipophilicity and membrane permeability, impacting its biological effects .

Comparaison Avec Des Composés Similaires

Pyridin-2-ol: Lacks the ethyl group at the 5-position, resulting in different chemical and biological properties.

5-Methylpyridin-2-ol: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

Pyridin-4-ol: The hydroxyl group is positioned differently, affecting its chemical behavior and uses .

Uniqueness: 5-Ethylpyridin-2-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted interactions in biological systems and specialized uses in industrial processes .

Activité Biologique

5-Ethylpyridin-2-ol is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, often involving the reaction of pyridine derivatives with ethylating agents. The compound's structure includes a pyridine ring substituted with an ethyl group and a hydroxyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results against A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Key Findings:

- Cytotoxicity : Compounds based on this compound demonstrated significant cytotoxic effects at concentrations ranging from 50 to 100 µM.

- Selectivity : Certain derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous cells, an important factor in drug design.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were found to be as low as 32 µg/mL against resistant strains.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A549 | 50 | >10 |

| Compound B | HSAEC1-KT | 500 | - |

| Compound C | A549 | 75 | >6 |

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Compound C | Klebsiella pneumoniae | 128 |

Case Studies

-

Study on Anticancer Properties :

In a controlled study, various derivatives of this compound were tested for their effects on A549 cells. Results indicated that compounds with specific substitutions on the pyridine ring enhanced anticancer activity while minimizing toxicity to normal cells. -

Evaluation of Antimicrobial Efficacy :

A series of experiments were conducted to assess the effectiveness of this compound against clinically relevant pathogens. The findings revealed that certain derivatives not only inhibited growth but also showed potential in biofilm disruption, a critical factor in treating chronic infections.

Propriétés

IUPAC Name |

5-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMQFHJGBAPKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598403 | |

| Record name | 5-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53428-03-8 | |

| Record name | 5-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-2-PYRIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.